2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID is a complex organic compound that features both an indole and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID typically involves multi-step organic reactions The process often starts with the nitration of aniline to form 2,4-dinitroaniline This intermediate is then coupled with an indole derivative through a series of reactions involving protection and deprotection steps, as well as the use of coupling reagents such as EDCI or DCC
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl and indole derivatives.
Scientific Research Applications
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-ACETIC ACID
- 2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-BUTYRIC ACID
Uniqueness
2-(2,4-DINITRO-PHENYLAMINO)-3-(1H-INDOL-3-YL)-PROPIONIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propionic acid moiety differentiates it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c22-17(23)15(7-10-9-18-13-4-2-1-3-12(10)13)19-14-6-5-11(20(24)25)8-16(14)21(26)27/h1-6,8-9,15,18-19H,7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUOPKWYOOCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63400-91-9, 1655-51-2 |
Source
|
Record name | NSC526959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Tryptophan,4-dinitrophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.